7-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one
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Overview
Description
7-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one is a chemical compound that features an oxirane (epoxide) ring attached to an indanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 7-hydroxy-2,3-dihydro-1H-inden-1-one with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the oxirane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under acidic or basic conditions to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
7-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 7-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one involves the reactivity of the oxirane ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
7-(Oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Similar structure but with a chromenone core.
N-[4-(Oxiran-2-ylmethoxy)phenyl]acetamide: Contains an oxirane ring attached to a phenylacetamide structure
Uniqueness: 7-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one is unique due to its indanone core, which imparts specific chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
7-(oxiran-2-ylmethoxy)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H12O3/c13-10-5-4-8-2-1-3-11(12(8)10)15-7-9-6-14-9/h1-3,9H,4-7H2 |
InChI Key |
ZMNPIMVDQXGXMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2OCC3CO3 |
Origin of Product |
United States |
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